2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Overview
Description
“2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is a chemical compound with the molecular formula C10H10N2O4. It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A general procedure involves the use of 1,4-binucleophiles and 2,3-dichloroquinoxaline derivatives . Another method involves the use of methyl-2,3-diamino benzoate as the starting material .Molecular Structure Analysis
The molecular weight of “2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is 222.2 g/mol. The structure of quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
2,3-Dihydroxyquinoxaline undergoes electrophilic substitution reaction with sulfuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .Scientific Research Applications
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Here are some applications of quinoxaline derivatives:
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Anti-Cancer & Anti-Proliferative Activity
- Quinoxaline derivatives have been studied for their potential anti-cancer and anti-proliferative activities .
- The methods of application or experimental procedures typically involve in vitro testing on cancer cell lines .
- The outcomes of these studies vary, but some quinoxaline derivatives have shown promising results in inhibiting the growth of certain types of cancer cells .
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Anti-Microbial Activity
- Quinoxaline derivatives have also been studied for their potential anti-microbial activities .
- These studies typically involve testing the compounds against various types of bacteria and fungi .
- Some quinoxaline derivatives have been found to inhibit the growth of certain types of bacteria and fungi .
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Anti-Convulsant Activity
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Anti-Tuberculosis Activity
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Anti-Malarial Activity
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Anti-Leishmanial Activity
Safety And Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens .
properties
IUPAC Name |
6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEIMNFUPXGCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346648 | |
Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
CAS RN |
4784-02-5 | |
Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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